molecular formula C9H6S2 B099370 4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene CAS No. 17965-49-0

4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

Cat. No.: B099370
CAS No.: 17965-49-0
M. Wt: 178.3 g/mol
InChI Key: ZQNRJJVLSYXFJG-UHFFFAOYSA-N
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Description

(D)-PPA 1 (trifluoroacetate salt) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. The trifluoroacetate salt form enhances its stability and solubility, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D)-PPA 1 (trifluoroacetate salt) typically involves the reaction of (D)-PPA 1 with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

On an industrial scale, the production of (D)-PPA 1 (trifluoroacetate salt) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(D)-PPA 1 (trifluoroacetate salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving (D)-PPA 1 (trifluoroacetate salt) typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(D)-PPA 1 (trifluoroacetate salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research into its potential therapeutic applications includes its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (D)-PPA 1 (trifluoroacetate salt) involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D)-PPA 1 (trifluoroacetate salt) stands out due to its specific combination of stability, solubility, and reactivity. Its unique properties make it suitable for a wide range of applications, from research to industrial production .

Properties

CAS No.

17965-49-0

Molecular Formula

C9H6S2

Molecular Weight

178.3 g/mol

IUPAC Name

4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

InChI

InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2

InChI Key

ZQNRJJVLSYXFJG-UHFFFAOYSA-N

SMILES

C1C2=CSC=C2C3=C1SC=C3

Canonical SMILES

C1C2=CSC=C2C3=C1SC=C3

Synonyms

7H-Cyclopenta[1,2-b:3,4-c']dithiophene

Origin of Product

United States

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